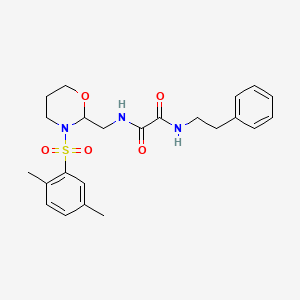
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound's molecular formula is C18H27N3O5S, with a molecular weight of 397.49 g/mol. It features several functional groups, including a sulfone group, a 1,3-oxazinan ring, and an oxalamide moiety. These structural components may influence its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O5S |
| Molecular Weight | 397.49 g/mol |
| CAS Number | 872724-54-4 |
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties . Research has shown that this compound demonstrates cytotoxicity against various cancer cell lines, including:
- Colon Cancer : Effective against HT-29 cells.
- Lung Cancer : Shows activity against A549 and HCC827 cells.
- Breast Cancer : Exhibits effects on MCF-7 cells.
Case Studies
-
Cytotoxicity Assay : In vitro studies employed the MTT assay to evaluate cell viability in the presence of the compound. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for different cancer cell lines:
- A549 : IC50 = 6.26 ± 0.33 μM
- HCC827 : IC50 = 6.48 ± 0.11 μM
- MCF-7 : Similar trends observed but require further validation.
-
Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation.
- Induction of oxidative stress.
- Modulation of apoptotic signaling pathways.
Other Biological Activities
In addition to its anticancer properties, preliminary data suggest that this compound may also possess antibacterial and antifungal activities. However, these findings are less well-documented and require further investigation.
Summary of Biological Activities
| Activity Type | Observation |
|---|---|
| Anticancer | Cytotoxicity in colon, lung, and breast cancer cell lines |
| Apoptosis Induction | Evidence suggests modulation of apoptotic pathways |
| Antibacterial | Preliminary data indicates potential activity |
| Antifungal | Limited data available; requires further study |
Eigenschaften
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-17-9-10-18(2)20(15-17)32(29,30)26-13-6-14-31-21(26)16-25-23(28)22(27)24-12-11-19-7-4-3-5-8-19/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCTZLVCGCUMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














